molecular formula C19H29N3O3 B11153350 N~4~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B11153350
M. Wt: 347.5 g/mol
InChI Key: OILRUMFSODKCJR-UHFFFAOYSA-N
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Description

N~4~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxyphenyl group and diethylpiperidine dicarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenyl halide and a suitable base.

    Formation of the Dicarboxamide Moiety: The dicarboxamide moiety can be formed by reacting the intermediate compound with diethylamine and a suitable coupling reagent such as carbodiimide.

Industrial Production Methods

In an industrial setting, the production of N4-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide may involve optimized reaction conditions, including:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to enhance reaction rates.

    Controlled Temperature and Pressure: Reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N~4~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(4-methoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
  • N~4~-(4-ethoxyphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
  • N~4~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxylate

Uniqueness

N~4~-(4-ethoxyphenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

4-N-(4-ethoxyphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide

InChI

InChI=1S/C19H29N3O3/c1-4-21(5-2)19(24)22-13-11-15(12-14-22)18(23)20-16-7-9-17(10-8-16)25-6-3/h7-10,15H,4-6,11-14H2,1-3H3,(H,20,23)

InChI Key

OILRUMFSODKCJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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